molecular formula C78H132O66 B15362919 Fructo-oligosaccharide DP13/GF12

Fructo-oligosaccharide DP13/GF12

Cat. No.: B15362919
M. Wt: 2125.8 g/mol
InChI Key: SWEPQNVTSHGQDC-RSCWCOJUSA-N
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Description

Fructo-oligosaccharideDP13/GF12 is a type of fructooligosaccharide (FOS) composed of thirteen fructose units linked by β-(2→1)-glycosidic bonds with a single D-glucosyl unit at the non-reducing end. It is a naturally occurring oligosaccharide found in various plants, such as Morinda Officinalis. Fructo-oligosaccharides are known for their prebiotic properties, promoting the growth of beneficial gut bacteria and contributing to overall gut health.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fructo-oligosaccharideDP13/GF12 can be synthesized through the enzymatic hydrolysis of inulin, a polysaccharide found in many plants. The process involves the use of specific enzymes, such as inulinase, to break down inulin into shorter fructooligosaccharides. The reaction conditions typically include optimal pH and temperature to ensure efficient hydrolysis.

Industrial Production Methods: On an industrial scale, fructo-oligosaccharides are produced through the degradation of inulin or transfructosylation processes. These methods involve the use of microbial enzymes or chemical catalysts to convert inulin into fructooligosaccharides. The production process is carefully controlled to achieve the desired degree of polymerization and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Fructo-oligosaccharideDP13/GF12 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under specific conditions to achieve the desired transformation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. The reaction is usually performed at room temperature or slightly elevated temperatures.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions. These reactions are often carried out in anhydrous conditions to prevent unwanted side reactions.

  • Substitution: Substitution reactions involve the replacement of functional groups in the fructooligosaccharide molecule. Reagents such as halides or alkylating agents are used, and the reactions are typically performed under controlled conditions to ensure selectivity.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of fructo-oligosaccharideDP13/GF12, as well as substituted derivatives with altered functional groups.

Scientific Research Applications

Fructo-oligosaccharideDP13/GF12 has a wide range of scientific research applications, including:

  • Chemistry: It is used as a model compound for studying glycosidic bond formation and cleavage, as well as the mechanisms of enzymatic hydrolysis.

  • Biology: Fructo-oligosaccharides are known for their prebiotic effects, promoting the growth of beneficial gut bacteria and improving gut health.

  • Medicine: Research has shown that fructo-oligosaccharides can enhance immune function, reduce the risk of certain infections, and improve overall health.

  • Industry: Fructo-oligosaccharides are used as food additives and ingredients in various products, such as dietary supplements, functional foods, and beverages, due to their health benefits and sweetening properties.

Mechanism of Action

Fructo-oligosaccharideDP13/GF12 is similar to other fructooligosaccharides, such as fructo-oligosaccharideDP12/GF11 and fructo-oligosaccharideDP9/GF8. These compounds differ in their degree of polymerization and the number of fructose units they contain. Fructo-oligosaccharideDP13/GF12 is unique in its ability to provide a higher degree of prebiotic activity due to its longer chain length, which allows for more extensive fermentation by gut bacteria.

Comparison with Similar Compounds

  • Fructo-oligosaccharideDP12/GF11

  • Fructo-oligosaccharideDP9/GF8

Properties

Molecular Formula

C78H132O66

Molecular Weight

2125.8 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(3S,4S,5R)-2-[[(3S,4S,5R)-2-[[(3S,4S,5R)-2-[[(3S,4S,5R)-2-[[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C78H132O66/c79-1-26-39(93)52(106)53(107)66(131-26)144-78(65(119)51(105)38(13-91)143-78)25-130-77(64(118)50(104)37(12-90)142-77)24-129-76(63(117)49(103)36(11-89)141-76)23-128-75(62(116)48(102)35(10-88)140-75)22-127-74(61(115)47(101)34(9-87)139-74)21-126-73(60(114)46(100)33(8-86)138-73)20-125-72(59(113)45(99)32(7-85)137-72)19-124-71(58(112)44(98)31(6-84)136-71)18-123-70(57(111)43(97)30(5-83)135-70)17-122-69(56(110)42(96)29(4-82)134-69)16-121-68(55(109)41(95)28(3-81)133-68)15-120-67(14-92)54(108)40(94)27(2-80)132-67/h26-66,79-119H,1-25H2/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52+,53-,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66-,67?,68?,69?,70?,71?,72-,73-,74-,75-,76-,77-,78+/m1/s1

InChI Key

SWEPQNVTSHGQDC-RSCWCOJUSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)COC9([C@H]([C@@H]([C@H](O9)CO)O)O)COC1([C@H]([C@@H]([C@H](O1)CO)O)O)COC1([C@H]([C@@H]([C@H](O1)CO)O)O)COC1([C@H]([C@@H]([C@H](O1)CO)O)O)COC1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O

Origin of Product

United States

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